(2Z,6S)-16-methoxy-6,11,11-trimethyl-5,8,13-triazatetracyclo[10.7.0.03,8.014,19]nonadeca-1(12),2,9,14(19),15,17-hexaene-4,7-dione
CAS No.: 143086-29-7
Cat. No.: VC0524714
Molecular Formula: C20H21N3O3
Molecular Weight: 351.406
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 143086-29-7 |
|---|---|
| Molecular Formula | C20H21N3O3 |
| Molecular Weight | 351.406 |
| IUPAC Name | (2Z,6S)-16-methoxy-6,11,11-trimethyl-5,8,13-triazatetracyclo[10.7.0.03,8.014,19]nonadeca-1(12),2,9,14(19),15,17-hexaene-4,7-dione |
| Standard InChI | InChI=1S/C20H21N3O3/c1-11-19(25)23-8-7-20(2,3)17-14(10-16(23)18(24)21-11)13-6-5-12(26-4)9-15(13)22-17/h5-11,22H,1-4H3,(H,21,24)/b8-7?,16-10-/t11-/m0/s1 |
| Standard InChI Key | RCTQPWJZZZLMBI-RPHUSYQJSA-N |
| SMILES | CC1C(=O)N2C=CC(C3=C(C=C2C(=O)N1)C4=C(N3)C=C(C=C4)OC)(C)C |
| Appearance | Solid powder |
Introduction
Structural Characteristics and Classification
Molecular Structure
The compound (2Z,6S)-16-methoxy-6,11,11-trimethyl-5,8,13-triazatetracyclo[10.7.0.03,8.014,19]nonadeca-1(12),2,9,14(19),15,17-hexaene-4,7-dione belongs to a class of complex heterocyclic compounds featuring a tetracyclic core structure. The name components provide significant structural information:
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The "(2Z,6S)-" prefix indicates specific stereochemistry, with a Z-configuration at position 2 and an S-configuration at position 6
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"16-methoxy" denotes a methoxy group at position 16
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"6,11,11-trimethyl" indicates three methyl groups at positions 6 and 11 (with two methyls at position 11)
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"5,8,13-triazatetracyclo" signifies a tetracyclic structure containing three nitrogen atoms at positions 5, 8, and 13
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"nonadeca" refers to the 19-membered ring system
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"1(12),2,9,14(19),15,17-hexaene" indicates six double bonds at the specified positions
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"4,7-dione" refers to two ketone groups at positions 4 and 7
This compound shares structural similarities with other triazatetracyclic compounds studied for their potential biological activities .
Chemical Classification
Based on its structure, this compound can be classified as:
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A heterocyclic compound
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A tricyclic nitrogen-containing compound
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A methoxy-substituted dione derivative
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A complex natural product-like structure
The triazatetracyclo core represents a relatively uncommon structural motif in medicinal chemistry, making compounds of this class potentially valuable for exploring novel biological activities .
Physical and Chemical Properties
| Parameter | Typical Value |
|---|---|
| Space Group | P21/n |
| a (Å) | 17.5552(17) |
| b (Å) | 4.6163(4) |
| c (Å) | 17.7662(17) |
| β (°) | 115.953(3) |
| Z | 4 |
These parameters provide insight into the potential crystalline structure of the compound of interest, though specific values would need experimental verification .
Computed Properties
Computational studies on related compounds have utilized density functional theory (DFT) with various functionals including B3LYP, BPW91, and wB97XD with the 6-31G++(d,p) basis set to predict properties such as:
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Bond angles and lengths
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Electronic structure
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Frontier orbital energies
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Reactivity parameters
These computational approaches have been valuable in understanding the structure-activity relationships of triazatetracyclic compounds .
Synthetic Approaches and Chemical Reactivity
Reactivity Profile
The reactivity of this compound would be primarily influenced by:
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The dione functional groups, which can participate in various carbonyl reactions
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The methoxy substituent, which can undergo O-demethylation under certain conditions
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The nitrogen atoms within the triazatetracyclo system, which can act as nucleophiles
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The multiple double bonds, which can participate in addition reactions
| Compound | Target | Activity (EC50) | Selectivity |
|---|---|---|---|
| MDA77 | CB2 | 5.82 nM | Highly selective for CB2 over CB1 |
| MDA55 | CB2 | 88.2 nM | Selective for CB2 over CB1 |
While these compounds differ structurally from the compound of interest, they illustrate the potential for methoxy-substituted heterocyclic structures to display significant biological activities .
Computational Studies and Molecular Modeling
Quantum Chemical Calculations
Computational studies on related triazatetracyclic structures have provided insights into their electronic properties and reactivity. Density functional theory calculations using different functionals (B3LYP, BPW91, and wB97XD) with the 6-31G++(d,p) basis set have been employed to compute:
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Optimized geometries
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Vibrational frequencies
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Electronic transition energies
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Frontier molecular orbital energies
These calculations help predict the reactivity patterns and potential interaction sites for biological targets .
Current Research Challenges and Future Directions
Synthesis and Characterization Challenges
The complex structure of (2Z,6S)-16-methoxy-6,11,11-trimethyl-5,8,13-triazatetracyclo[10.7.0.03,8.014,19]nonadeca-1(12),2,9,14(19),15,17-hexaene-4,7-dione presents several challenges:
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Stereoselective synthesis to achieve the specific (2Z,6S) configuration
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Purification and isolation of the desired stereoisomer
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Complete spectroscopic characterization including determination of absolute configuration
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Scale-up of synthetic procedures for biological testing
Future Research Opportunities
Future research on this compound and related structures might include:
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Development of efficient synthetic routes
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Comprehensive biological screening to identify potential therapeutic applications
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Structure-activity relationship studies through systematic modification of functional groups
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Investigation of potential natural sources or biosynthetic pathways
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Exploration of physicochemical properties relevant to drug development
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